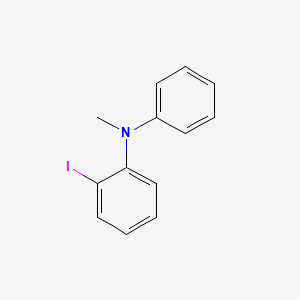

2-Iodo-N-methyl-N-phenylaniline

Description

Strategic Significance of Aryl Iodides as Synthetic Intermediates

Aryl iodides are a class of organic compounds where an iodine atom is directly attached to an aromatic ring. The carbon-iodine bond in aryl iodides is the weakest among the aryl halides, which makes the iodine atom an excellent leaving group in a variety of chemical transformations. This high reactivity is a cornerstone of their strategic importance in organic synthesis.

One of the most significant applications of aryl iodides is in transition metal-catalyzed cross-coupling reactions. These reactions, which include the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. nih.gov The reactivity of the aryl halide is crucial in these reactions, and aryl iodides are often the most reactive coupling partners, enabling reactions to proceed under milder conditions and with a broader range of substrates compared to their bromide or chloride counterparts. nih.gov

Beyond cross-coupling, aryl iodides are precursors to hypervalent iodine reagents, which are powerful oxidizing agents in their own right. nih.gov They can also participate in nucleophilic aromatic substitution, metal-halogen exchange to form organometallic reagents, and radical reactions, further expanding their synthetic utility. acs.org The ability to introduce an iodine atom onto an aromatic ring and subsequently replace it with a wide array of functional groups makes aryl iodides indispensable tools for the construction of complex molecules. nih.gov

Importance of N-Methylaniline Scaffolds in Modern Chemical Transformations

The N-methylaniline scaffold, characterized by a methyl group and a phenyl group attached to a nitrogen atom, is a prevalent structural motif in a vast number of organic molecules. nih.govmanchester.ac.uk This framework is a key component in many dyes, polymers, and pharmaceuticals. nih.govmanchester.ac.ukorganic-chemistry.org The presence of the N-methylaniline moiety can significantly influence the pharmacological activity of a molecule, and its derivatives are found in drugs for treating a range of conditions, including cancer and cardiovascular diseases. manchester.ac.uk

From a synthetic standpoint, the nitrogen atom in N-methylaniline can act as a nucleophile, allowing for further functionalization. The transformation of aniline (B41778) to N-methylaniline is a fundamental process that can be achieved through methods like alkylation with methyl halides. organic-chemistry.org The resulting N-methylaniline derivatives can then serve as intermediates in the synthesis of more complex structures, including various heterocyclic compounds. organic-chemistry.org The ability to modify the properties of a molecule by introducing a methyl group on the nitrogen of an aniline makes this a crucial transformation in the design and synthesis of new chemical entities with tailored functions. organic-chemistry.org

Overview of Research Paradigms for 2-Iodo-N-methyl-N-phenylaniline

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests several potential research paradigms based on the known reactivity of its functional groups. The compound combines the high reactivity of an aryl iodide with the structural features of a tertiary aniline, making it a potentially versatile building block in organic synthesis.

Potential Synthetic Applications:

Cross-Coupling Reactions: The primary and most evident research application for this compound would be its use as a substrate in various transition metal-catalyzed cross-coupling reactions. The aryl iodide moiety is primed for reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 2-position of the aniline ring. wikipedia.org This could lead to the synthesis of novel triarylamines and other complex aromatic structures.

Intramolecular Cyclization: The presence of the N-methyl-N-phenylamino group in proximity to the iodo group could facilitate intramolecular cyclization reactions. Depending on the reaction conditions, this could lead to the formation of various nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Synthesis of Novel Ligands: The tertiary amine functionality could act as a coordinating site for metal catalysts. Modification of the aryl iodide through cross-coupling could lead to the synthesis of novel bidentate or pincer-type ligands with potential applications in catalysis.

Physicochemical and Materials Science Research:

Photophysical Properties: The extended aromatic system of this compound and its derivatives could lead to interesting photophysical properties. Research could explore their potential as fluorescent probes or as components in organic light-emitting diodes (OLEDs).

Polymer Chemistry: The molecule could potentially be used as a monomer in the synthesis of novel conductive polymers or other advanced materials.

The following data tables provide available information for this compound and related compounds to offer a comparative context.

Table 1: Physicochemical Properties of this compound Note: Data for this compound is limited. The following table includes computed data where experimental values are unavailable.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂IN | Inferred |

| Molecular Weight | 309.15 g/mol | Inferred |

| IUPAC Name | This compound | Inferred |

| CAS Number | Not available |

Table 2: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Melting Point | CAS Number |

| 2-Iodo-N-phenylaniline | C₁₂H₁₀IN | 295.12 g/mol | Not available | 61613-21-6 |

| 2-iodo-N-methylaniline | C₇H₈IN | 233.05 g/mol | Not available | 57056-93-6 |

| N-Methyldiphenylamine | C₁₃H₁₃N | 183.25 g/mol | Not available | 552-82-9 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12IN |

|---|---|

Molecular Weight |

309.14 g/mol |

IUPAC Name |

2-iodo-N-methyl-N-phenylaniline |

InChI |

InChI=1S/C13H12IN/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,1H3 |

InChI Key |

KEONHFKRLYKNJD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo N Methyl N Phenylaniline

Direct Iodination Approaches for N-Methyl-N-phenylaniline Precursors

Direct iodination of the N-methyl-N-phenylaniline scaffold presents a straightforward route to the target compound. This approach focuses on the introduction of an iodine atom onto the aromatic ring, with significant research dedicated to controlling the position of iodination (regioselectivity) and achieving high yields under various reaction conditions.

The regioselective iodination of N-methyl-N-phenylaniline is crucial for specifically obtaining the 2-iodo isomer. The directing effect of the N-methyl-N-phenylamino group generally favors ortho- and para-substitution. However, achieving high selectivity for the ortho position often requires careful optimization of reaction parameters.

Several factors influence the regioselectivity of the iodination reaction. The choice of iodinating agent, solvent, temperature, and the presence of additives or catalysts can significantly impact the product distribution. For instance, the use of N-iodosuccinimide (NIS) in combination with an acid catalyst can promote ortho-iodination. Researchers have explored various conditions to maximize the yield of the desired 2-iodo product while minimizing the formation of the 4-iodo isomer and di-iodinated byproducts.

A study on the iodination of aniline (B41778) derivatives highlighted a method for controlled para-iodination using molecular iodine in a pyridine/dioxane mixture. researchgate.net While this method focuses on the para-position, it underscores the importance of the solvent system in directing the regioselectivity of iodination. For achieving ortho-selectivity, alternative strategies are necessary. One approach involves the use of directing groups that can temporarily block the para-position or chelate to a catalyst, thereby favoring substitution at the ortho-position.

Optimization studies often involve screening a variety of iodinating agents, such as iodine monochloride (ICl), N-iodosuccinimide (NIS), and benzyltrimethylammonium (B79724) dichloroiodate, in different solvent systems. nih.gov The reaction temperature is another critical parameter to control, as higher temperatures can sometimes lead to a loss of selectivity.

The following table summarizes various reagents and conditions that have been explored for the regioselective iodination of aniline derivatives, which can be adapted for N-methyl-N-phenylaniline.

| Iodinating Reagent | Catalyst/Additive | Solvent | Key Observation |

| I₂ | Pyridine | Dioxane | Selective for para-iodination. researchgate.net |

| NIS | p-Toluenesulfonic acid (PTSA) | Acetonitrile (B52724) | Can favor ortho-iodination. nih.gov |

| Ag₂SO₄ / I₂ | - | Various | Regioselectivity is solvent-dependent. nih.gov |

Oxidative iodination methods provide an alternative to direct electrophilic iodination. These protocols utilize molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant activates the iodine, making it a more potent electrophile. A variety of oxidants have been successfully employed for the iodination of aromatic compounds, including anilines.

One common and environmentally friendly oxidant is sodium percarbonate. mdpi.org This solid, stable compound releases hydrogen peroxide in situ, which then oxidizes iodide to a more reactive iodinating species. mdpi.org These reactions are often carried out in solvents like ethyl acetate (B1210297) or acetic acid. mdpi.org The use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), is another effective strategy for oxidative dearomative cyclization of diarylamines, which can be a pathway to functionalized aniline derivatives. acs.orgacs.org

The general mechanism of oxidative iodination involves the oxidation of I₂ to a more electrophilic iodine species, such as I⁺ or a related entity, which then attacks the electron-rich aromatic ring of N-methyl-N-phenylaniline. The reaction conditions, including the choice of oxidant and solvent, can be tuned to optimize the yield and regioselectivity.

A study on the oxidative iodination of aromatic amines with sodium percarbonate as the oxidant demonstrated good yields for the mono- and di-iodinated products of various anilines. mdpi.org This method offers an attractive, eco-friendly option for the synthesis of iodoanilines. mdpi.org

| Oxidant | Iodine Source | Solvent | Key Features |

| Sodium Percarbonate | I₂ | Ethyl Acetate / Acetic Acid | Eco-friendly, good yields for anilines. mdpi.org |

| Phenyliodine(III) diacetate (PIDA) | - | - | Used for oxidative dearomatization of diarylamines. acs.orgacs.org |

| Hypervalent Iodine Reagents | - | - | Can lead to oxidative cyclization. acs.orgrsc.org |

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of metal catalysts, which can be toxic and costly. Metal-free and transition metal-free iodination techniques offer a more sustainable approach to the synthesis of 2-Iodo-N-methyl-N-phenylaniline.

These methods often rely on the use of hypervalent iodine reagents or iodine-mediated reactions under specific conditions. For example, an iodine-mediated aromatization has been reported for the one-pot synthesis of iodo-N-arylanilines from 2-cyclohexenones and anilines. rsc.orgscilit.com This highly regioselective transformation is promoted by iodine and does not require a metal catalyst. rsc.orgscilit.com The presence of a directing group is noted as being crucial for achieving high yields in this type of reaction. rsc.orgscilit.com

Another metal-free approach involves the use of diaryliodonium salts as arylating agents. nih.govbeilstein-journals.orgnih.gov While these are often used for C-N bond formation, the principles can be extended to C-I bond formation under metal-free conditions. beilstein-journals.org These reactions can proceed through various mechanisms, including ligand coupling. beilstein-journals.org

Furthermore, metal-free direct iodination of arylaldehydes has been achieved using I(III) as an initiator, showcasing the potential of iodine-based reagents to facilitate iodination without metal assistance. rsc.org

| Reagent/System | Substrate Type | Key Features |

| Iodine | 2-Cyclohexenones and anilines | Metal-free, one-pot synthesis of iodo-N-arylanilines. rsc.orgscilit.com |

| Diaryliodonium Salts | Various nucleophiles | Metal-free arylation, can be adapted for iodination. beilstein-journals.orgnih.gov |

| I(III) initiator | Arylaldehydes | Metal-free monoiodination. rsc.org |

Synthesis via Halogen Exchange and Derivatization Routes

Besides direct iodination, this compound can be synthesized through the modification of precursors that already contain a different halogen or a functional group that can be converted to the iodo group.

Halogen exchange, or the Finkelstein reaction, is a classic method for preparing iodoarenes from their bromo or chloro counterparts. This reaction typically involves treating the halogenated precursor with an iodide salt, such as sodium iodide or potassium iodide, often in the presence of a catalyst.

For the synthesis of this compound, a precursor such as 2-bromo-N-methyl-N-phenylaniline or 2-chloro-N-methyl-N-phenylaniline would be required. The success of the halogen exchange reaction depends on several factors, including the nature of the solvent, the temperature, and the presence of a suitable catalyst. Copper(I) iodide is a commonly used catalyst for this transformation.

While direct search results for the halogen exchange synthesis of this specific compound are limited, the principle is well-established in organic chemistry for the synthesis of various aryl iodides. The synthesis of the bromo- or chloro-precursors can be achieved through standard halogenation methods.

An alternative synthetic route involves the use of functionalized arylhydrazines. A metal- and base-free method has been developed for the synthesis of aryl iodides from arylhydrazine hydrochlorides and iodine. researchgate.net This reaction proceeds by the oxidation of the arylhydrazine by iodine to form an arenediazonium salt intermediate. This intermediate then undergoes a single-electron transfer from an iodide anion to generate an aryl radical and an iodine radical, which subsequently combine to form the aryl iodide. researchgate.net

To apply this method for the synthesis of this compound, the corresponding 2-(N-methyl-N-phenylamino)phenylhydrazine would be the required starting material. The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.net This method offers a convenient way to synthesize a wide variety of aryl iodides with good yields. researchgate.net

| Starting Material | Reagent | Key Intermediate |

| Arylhydrazine hydrochloride | I₂ in DMSO | Arenediazonium salt |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound primarily focuses on the use of safer reagents and the development of more atom-economical and energy-efficient catalytic processes. A key strategy in this endeavor is the "hydrogen borrowing" or "hydrogen autotransfer" methodology for the N-methylation of the precursor, 2-iodo-N-phenylaniline.

Traditional N-methylation methods frequently rely on toxic and reactive methylating agents like methyl iodide or dimethyl sulfate, which pose significant environmental and safety risks. In contrast, the hydrogen borrowing approach utilizes methanol (B129727), a less hazardous, readily available, and biodegradable C1 source. rsc.orgnih.govlookchem.com This process is distinguished by its high atom economy, as the only theoretical byproduct is water. nih.gov

The general mechanism for this catalytic process involves a sequence of steps orchestrated by a transition metal catalyst. Initially, the catalyst, often a complex of ruthenium or iridium, facilitates the dehydrogenation of methanol to form a transient formaldehyde (B43269) intermediate. rsc.orgnih.gov This highly reactive aldehyde then undergoes a condensation reaction with the amine (2-iodo-N-phenylaniline) to form an enamine or iminium ion intermediate. Subsequently, the hydrogen that was "borrowed" by the catalyst is transferred back to this intermediate, resulting in the desired N-methylated product and regenerating the catalyst for the next cycle. nih.gov

Recent research has highlighted several catalyst systems that are effective for the N-methylation of anilines using methanol, with a notable tolerance for various functional groups, including halogens. This tolerance is crucial for the successful synthesis of this compound, as it indicates that the iodine substituent is likely to remain intact during the reaction.

Cyclometalated ruthenium complexes have demonstrated high efficacy in the N-methylation of anilines with methanol under mild conditions. rsc.org For instance, studies have shown that halide-substituted anilines, such as 4-iodoaniline, can be selectively methylated without significant dehalogenation side reactions. rsc.org This suggests the viability of such catalysts for the methylation of 2-iodo-N-phenylaniline. The reactions are often carried out in the presence of a base, such as sodium hydroxide, and can proceed at relatively low temperatures, around 60°C. rsc.org

Table 1: Ruthenium-Catalyzed N-Methylation of Substituted Anilines with Methanol This table presents data from studies on analogous compounds to illustrate the potential of the methodology for the synthesis of this compound.

| Entry | Substrate | Catalyst | Base | Temp. (°C) | Yield (%) | Citation |

| 1 | Aniline | Cyclometalated Ru-complex | NaOH | 60 | >95 | rsc.org |

| 2 | 4-Iodoaniline | Cyclometalated Ru-complex | NaOH | 80 | 65 | rsc.org |

| 3 | 4-Chloroaniline | Cyclometalated Ru-complex | NaOH | 60 | 82 | rsc.org |

| 4 | 4-Bromoaniline | Cyclometalated Ru-complex | NaOH | 60 | 75 | rsc.org |

Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have also emerged as powerful catalysts for the N-methylation of anilines using methanol. nih.govacs.org These catalytic systems can operate under solvent-free conditions or in greener solvents, further enhancing their environmental credentials. nih.gov Studies have demonstrated the successful N-methylation of a wide array of aniline derivatives, including those with electron-withdrawing and electron-donating groups, with high yields. nih.govacs.org The mechanism is believed to proceed through an iridium-hydride intermediate, consistent with the hydrogen borrowing strategy. nih.gov

Table 2: Iridium-Catalyzed N-Methylation of Substituted Anilines with Methanol This table presents data from studies on analogous compounds to illustrate the potential of the methodology for the synthesis of this compound.

| Entry | Substrate | Catalyst | Base | Temp. (°C) | Yield (%) | Citation |

| 1 | Aniline | NHC-Ir(III) Complex | KOtBu | 120 | >95 | nih.gov |

| 2 | 4-Chloroaniline | NHC-Ir(III) Complex | KOtBu | 120 | 92 | nih.gov |

| 3 | 2-Methylaniline | NHC-Ir(III) Complex | KOtBu | 120 | 85 | nih.gov |

| 4 | 4-Methoxyaniline | NHC-Ir(III) Complex | KOtBu | 120 | >95 | nih.gov |

The collective findings from research into the green N-methylation of anilines strongly support the feasibility of applying these methods to the synthesis of this compound. The use of methanol as a methylating agent, coupled with efficient transition metal catalysts, aligns with the core principles of green chemistry by reducing hazards, minimizing waste, and improving atom economy.

Reactivity and Chemical Transformations of 2 Iodo N Methyl N Phenylaniline

Carbon-Iodine Bond Activation and Functionalization

The carbon-iodine bond in 2-Iodo-N-methyl-N-phenylaniline is the primary site of reactivity. Aryl iodides are particularly reactive among aryl halides, making them excellent substrates for a variety of chemical transformations. This enhanced reactivity stems from the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds.

Nucleophilic Substitution Reactions at the Aryl Iodide Moiety

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is challenging, copper-catalyzed methods, known as Ullmann-type reactions, provide a viable pathway for substituting the iodide. wikipedia.org These reactions typically require high temperatures and a copper catalyst to couple aryl halides with nucleophiles like amines, alcohols, or thiols. wikipedia.orgorganic-chemistry.org For a substrate like this compound, an Ullmann condensation could be employed to introduce various functional groups.

A classic example is the Goldberg reaction, which involves the copper-catalyzed coupling of an aryl halide with an aniline (B41778). wikipedia.org Although this specific reaction would form a triarylamine from our substrate, the principle extends to other nucleophiles. The reactivity order for aryl halides in these reactions is typically I > Br > Cl. wikipedia.org Modern protocols have improved upon the harsh conditions of traditional Ullmann reactions by using soluble copper catalysts with ligands like diamines or phenanthroline, allowing for lower reaction temperatures. wikipedia.orgnih.gov

Table 1: Examples of Ullmann-Type Coupling Reactions

| Reaction Type | Aryl Halide | Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Goldberg Reaction | Aryl Iodide | Aniline | CuI / Phenanthroline | Aryl Amine |

| Ullmann Ether Synthesis | 4-Chloronitrobenzene | Phenol | Cu / High Temp | Diaryl Ether |

| N-Arylation | Aryl Bromide | N-Heterocycles | CuI / Acylhydrazine Ligand | N-Aryl Heterocycle |

This table illustrates the general conditions for Ullmann-type reactions, applicable to aryl iodides like this compound.

Formation and Reactivity of Organometallic Species (e.g., Grignard Reagents, Organozinc)

The C-I bond can be converted into a carbon-metal bond, creating organometallic reagents that are valuable synthetic intermediates.

Grignard Reagents: The formation of a Grignard reagent from this compound by reaction with magnesium metal would be challenging due to the presence of the tertiary amine, which can have compatibility issues. However, specialized conditions or protective strategies could potentially enable this transformation.

Organozinc Reagents: Organozinc compounds are generally less reactive and more functional-group-tolerant than their Grignard counterparts. wikipedia.orgsigmaaldrich.com The direct insertion of zinc metal into the C-I bond of an aryl iodide is a common method for their preparation. nih.gov The use of "activated" zinc, such as Rieke® Zinc, is often necessary for efficient reaction with aryl halides. sigmaaldrich.com This process tolerates a wide array of functional groups, including esters and amides. sigmaaldrich.com The resulting arylzinc reagent, (2-(N-methyl-N-phenylamino)phenyl)zinc iodide, could then be used in various cross-coupling reactions, such as the Negishi coupling. wikipedia.orguni-muenchen.de The formation of organozinc reagents can be facilitated by additives like lithium chloride, which helps to solubilize surface organozinc intermediates. nih.govresearchgate.net

Oxidative Addition Processes in Catalytic Cycles

The C-I bond of this compound is highly susceptible to oxidative addition by low-valent transition metals, particularly palladium(0). This step is fundamental to many cross-coupling reactions, including the Buchwald-Hartwig, Suzuki, Heck, and Sonogashira reactions. wikipedia.orgchemrxiv.orgnih.gov

The generally accepted mechanism for reactions like the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.orgnih.govnrochemistry.com This step involves the cleavage of the C-I bond and the formation of a new arylpalladium(II) intermediate. libretexts.org For aryl iodides, this process is typically the rate-determining step in the catalytic cycle. nih.gov The reactivity trend for the oxidative addition step is I > Br > Cl > OTf. libretexts.org While aryl iodides are highly reactive, their propensity to form stable, unreactive palladium iodide dimer complexes can sometimes slow down catalysis, a problem that can be mitigated by using bidentate phosphine (B1218219) ligands like BINAP or DPEPhos. wikipedia.org Recent studies suggest that for iodoarenes, the oxidative addition can be complex, sometimes involving a cooperative mechanism with two palladium centers. researchgate.net

Intramolecular Cyclization and Annulation Reactions

The structure of this compound, with an aryl iodide positioned ortho to an N-phenyl group, makes it an ideal substrate for intramolecular reactions to form fused heterocyclic ring systems.

Palladium-Catalyzed Intramolecular C-N and C-C Coupling Reactions

Palladium catalysts are highly effective in promoting intramolecular cyclizations. An intramolecular Buchwald-Hartwig amination reaction is a prominent example. In this case, the nitrogen of the N-methylaniline moiety would act as the nucleophile, attacking the carbon bearing the iodine atom via a palladium-catalyzed cycle. This process would lead to the formation of a C-N bond, resulting in a six-membered dihydrophenanthridine ring system, which upon oxidation would yield an N-methylated phenanthridinium salt.

Similarly, intramolecular C-C coupling can lead to the formation of carbazole (B46965) derivatives. While this typically requires a biphenyl (B1667301) starting material, related strategies can be envisioned. For instance, palladium-catalyzed C-H activation of the pendant phenyl ring, followed by coupling with the aryl iodide, can form a new C-C bond. labxing.com Research has shown that 2-iodobiphenyls can undergo a palladium-catalyzed reaction with diaziridinone to form carbazoles through a process involving C-H activation and dual C-N bond formation. labxing.com

Table 2: Palladium-Catalyzed Intramolecular Cyclization Reactions

| Reaction Type | Substrate Type | Catalyst System | Product Heterocycle |

|---|---|---|---|

| Intramolecular Buchwald-Hartwig Amination | 2-Iodo-N-arylaniline | Pd(0) / Phosphine Ligand | Dihydrophenanthridine |

| C-H Activation/Amination | 2-Iodobiphenyl | Pd(OAc)2 / Cs2CO3 | Carbazole |

| Annulation/Ring Opening | Iodopyranoquinoline / Alkyne | Palladium Catalyst | Pyrroloacridone |

This table summarizes key intramolecular cyclization strategies applicable to or analogous to the reactions of this compound.

Formation of Nitrogen-Containing Heterocyclic Systems

The intramolecular cyclization of this compound and its derivatives is a powerful tool for constructing a variety of nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and materials science. labxing.com

Carbazoles and Derivatives: Carbazoles are a significant class of nitrogen heterocycles. They can be synthesized via the palladium-catalyzed cyclization of 2-iodobiphenyls. labxing.com A facile approach involves the reaction of 2-iodobiphenyls with diaziridinone, catalyzed by Pd(OAc)₂, to give carbazoles in good to excellent yields. labxing.com Gold-catalyzed intramolecular iodine-transfer reactions of 3-iodo-(indol-2-yl)-butynols have also been developed for the synthesis of polyfunctionalized carbazoles. researchgate.net

Acridones and Phenanthridines: The core structure of this compound is a precursor to acridone (B373769) and phenanthridine (B189435) systems. For example, the cyclization of N-phenylanthranilic acid (a related structure) using reagents like phosphorus oxychloride is a known method to produce acridone, which can then be methylated to form N-methylacridone. google.com Palladium-catalyzed intramolecular C-N coupling of this compound would be a more direct route to the corresponding N-methylated phenanthridine skeleton.

Other Heterocycles: The versatility of the aryl iodide allows for complex, tandem reactions. For example, palladium-catalyzed annulation of iodo-pyranoquinolines with internal alkynes, followed by ring-opening and intramolecular condensation, has been used to synthesize highly functionalized pyrroloacridones. researchgate.net These advanced strategies demonstrate the potential of using substituted aryl iodides as building blocks for diverse and complex heterocyclic systems.

Transformations Involving the N-Methyl-N-phenylamino Moiety

The tertiary amine group in this compound is a key site for chemical reactivity, enabling transformations such as demethylation, oxidation, and other functionalizations at the nitrogen center.

N-Demethylation is a crucial transformation in organic synthesis, particularly in the chemistry of alkaloids and other bioactive compounds. For tertiary N-methyl amines like this compound, several methods can achieve the removal of the methyl group to yield the corresponding secondary amine, 2-Iodo-N-phenylaniline. researchgate.netwikipedia.org Classic methods include the von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN), and variations using chloroformate reagents like ethyl or phenyl chloroformate. wikipedia.orgnih.gov These reactions typically proceed through a carbamate (B1207046) intermediate, which is then hydrolyzed to furnish the secondary amine. nih.gov More modern approaches may utilize photochemical or biochemical procedures, including enzymes like cytochrome P450, which can catalyze N-demethylation via an oxidative pathway. researchgate.netwikipedia.org

N-Oxidation involves the oxidation of the tertiary nitrogen atom to form an N-oxide. This transformation can be accomplished using a variety of oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used. More advanced and often milder reagents like dimethyldioxirane (B1199080) (DMDO) are also highly effective for the N-oxidation of tertiary amines, including aromatic ones. nii.ac.jp The N-oxidation of this compound would yield this compound N-oxide. This process is significant as N-oxides are valuable synthetic intermediates themselves; for instance, they can be used in the Polonovski reaction or undergo thermal rearrangements. researchgate.net The N-oxidation step is also the first part of a two-step demethylation process where the N-oxide is subsequently treated with a reducing agent. google.comgoogle.com

Table 2: Key Transformations of the N-Methyl-N-phenylamino Group

| Transformation | Reagent(s) | Probable Product |

| N-Demethylation | 1. Phenyl Chloroformate 2. Hydrolysis | 2-Iodo-N-phenylaniline |

| N-Oxidation | Dimethyldioxirane (DMDO) or m-CPBA | This compound N-oxide |

The nitrogen atom of the N-methyl-N-phenylamino group in this compound is a nucleophilic center, making it a target for various functionalization reactions. The lone pair of electrons on the nitrogen can react with electrophiles, leading to the formation of new chemical bonds directly at the nitrogen center.

One common transformation is N-alkylation . The reaction of the parent compound, N-methylaniline, with alkyl halides like methyl iodide (MeI) can produce quaternary ammonium (B1175870) salts. Similarly, the nitrogen in this compound can be further alkylated or acylated. For example, reaction with an acyl chloride (R-COCl) or an acid anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl-N-methyl-N-phenylanilinium salt or, after rearrangement, a ring-acylated product.

The nucleophilic character of the nitrogen is also exploited in substitution reactions. Studies on related systems have shown that aniline derivatives can act as nucleophiles in SN2-type reactions at amide nitrogen centers. researchgate.net This highlights the potential for this compound to react with various electrophilic nitrogen species. Furthermore, the nitrogen can be part of more complex ligand systems. For instance, its coordination to a metal center, such as chromium, can activate the molecule for subsequent reactions, like methylation with methyl iodide to form an N-methylanilide complex. researchgate.net These examples underscore the versatility of the aniline nitrogen as a handle for introducing a wide range of functional groups and for constructing more complex molecular architectures.

Table 3: Potential Functionalization Reactions at the Aniline Nitrogen

| Reaction Type | Electrophile | Potential Product Class |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acylanilinium Salt |

| Nucleophilic Substitution | Electrophilic Nitrogen Species | N-N Bonded Adducts |

| Complexation | Transition Metal Precursor | Metal-Amine Complex |

Applications of 2 Iodo N Methyl N Phenylaniline in Advanced Organic Synthesis

Precursor in Metal-Catalyzed Cross-Coupling Reactions

2-Iodo-N-methyl-N-phenylaniline serves as an excellent precursor in several key metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for efficient oxidative addition to low-valent metal catalysts, typically palladium or nickel complexes, initiating the catalytic cycle for bond formation.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an ideal substrate for this reaction. By coupling with a variety of arylboronic acids or their derivatives in the presence of a palladium catalyst and a base, a wide range of biaryl compounds can be synthesized. wikipedia.orgresearchgate.net This methodology provides a direct route to N-methyl-N-phenylaniline derivatives bearing a substituent at the 2'-position.

The general reaction scheme involves the coupling of this compound with an arylboronic acid (Ar-B(OH)₂). The selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of this compound

| Arylboronic Acid (Ar-B(OH)₂) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 100 | High |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 90 | High |

| 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | Good |

The Heck reaction, which forms C-C bonds between aryl halides and alkenes, and the Sonogashira coupling, which couples aryl halides with terminal alkynes, are also key applications for this compound. wikipedia.orgbeilstein-journals.org These reactions, typically catalyzed by palladium complexes, allow for the introduction of vinyl and alkynyl groups, respectively, onto the aniline (B41778) core.

In a typical Heck reaction, this compound would be reacted with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. The Sonogashira coupling would involve reacting the iodoaniline with a terminal alkyne, like phenylacetylene, often with a copper co-catalyst. wikipedia.orgbeilstein-journals.org

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond-forming methodology. wikipedia.orgnih.gov While this compound already possesses a C-N bond, its iodo-substituent can participate in further Buchwald-Hartwig reactions. For instance, if the phenyl group on the nitrogen were to be replaced by a different aryl group, a precursor could be synthesized where the iodine is still present. More commonly, derivatives of this compound could be envisioned where the iodo-group is coupled with various amines to generate more complex triarylamine structures. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgnih.gov

The Negishi cross-coupling utilizes organozinc reagents to form C-C bonds with organic halides. This compound can be effectively coupled with a variety of organozinc reagents (R-ZnX) in the presence of a palladium or nickel catalyst. researchgate.net This method is known for its high functional group tolerance and the ability to form both sp²-sp² and sp²-sp³ carbon-carbon bonds. This allows for the introduction of a wide range of alkyl and aryl substituents at the 2-position of the N-methyl-N-phenylaniline core.

Role in Domino and Cascade Reactions for Molecular Complexity Generation

The dual functionality of this compound makes it an excellent candidate for domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. researchgate.net For example, a Sonogashira coupling to introduce an alkyne can be followed by an in-situ intramolecular cyclization, potentially involving the nitrogen atom or the ortho-methyl group of a derivative, to rapidly build complex heterocyclic scaffolds. google.comlibretexts.org These one-pot transformations are highly efficient and atom-economical, providing rapid access to structurally diverse molecules from a simple starting material.

Building Block for Complex Polycyclic Aromatic and Heterocyclic Compounds

A significant application of this compound and its derivatives is in the synthesis of complex polycyclic aromatic and heterocyclic compounds. These scaffolds are of great interest due to their prevalence in pharmaceuticals, natural products, and materials science.

Through strategic intramolecular cyclization reactions, often following an initial intermolecular cross-coupling, the N-methyl-N-phenylaniline framework can be transformed into various tricyclic systems. For example, intramolecular C-H arylation or amination reactions of appropriately substituted derivatives of this compound can lead to the formation of carbazoles, acridines, and phenanthridines. These reactions typically proceed via palladium catalysis and are a powerful tool for the construction of these important heterocyclic cores.

Contributions to Ligand Development for Catalysis

The strategic incorporation of specific structural motifs is a cornerstone of modern ligand design for transition metal catalysis. The compound this compound serves as a key precursor for the synthesis of specialized P,N-ligands, which are instrumental in a variety of catalytic transformations. The presence of the iodo-substituent on the phenyl ring allows for the introduction of a phosphine group, while the N-methyl-N-phenylamino moiety provides a nitrogen donor, creating a bidentate ligand framework.

The synthesis of such ligands typically proceeds via a lithium-halogen exchange reaction, followed by quenching with a suitable chlorophosphine. For instance, the reaction of this compound with n-butyllithium at low temperatures generates a highly reactive aryllithium species. This intermediate is then reacted with a chlorophosphine, such as chlorodiphenylphosphine (B86185) or chlorodicyclohexylphosphine, to yield the corresponding (2-(N-methylanilino)phenyl)phosphine ligand. The choice of substituents on the phosphorus atom allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the reactivity and selectivity of the resulting metal catalyst.

One notable application of ligands derived from this compound is in palladium-catalyzed cross-coupling reactions. For example, the ligand (2-(dicyclohexylphosphino)-N-methyl-N-phenylaniline), when complexed with a palladium precursor, has been investigated as a catalyst for the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Table 1: Performance of a Palladium/(2-(dicyclohexylphosphino)-N-methyl-N-phenylaniline) Catalyst System in the Suzuki-Miyaura Coupling of 4-bromoacetophenone with phenylboronic acid

| Entry | Pd Source | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 85 |

| 2 | Pd₂(dba)₃ | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 92 |

| 3 | Pd(OAc)₂ | 0.5 | K₃PO₄ | Toluene | 100 | 12 | 78 |

| 4 | Pd₂(dba)₃ | 0.5 | K₃PO₄ | Toluene | 100 | 12 | 88 |

| 5 | Pd₂(dba)₃ | 1.0 | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |

| 6 | Pd₂(dba)₃ | 1.0 | K₂CO₃ | Toluene | 80 | 24 | 75 |

The data in Table 1 illustrates the effectiveness of the palladium catalyst supported by the (2-(dicyclohexylphosphino)-N-methyl-N-phenylaniline) ligand. The catalyst system demonstrates high yields in the coupling of an electron-deficient aryl bromide with phenylboronic acid under various conditions. The use of Pd₂(dba)₃ as the palladium source and Cs₂CO₃ as the base in dioxane provided the highest yield of 95%. These findings underscore the significant contribution of ligands derived from this compound to the development of robust and efficient catalytic systems for challenging cross-coupling reactions. The modular nature of the synthesis allows for the potential creation of a library of related ligands with tailored properties for specific catalytic applications.

Mechanistic Investigations of Reactions Involving 2 Iodo N Methyl N Phenylaniline

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 2-Iodo-N-methyl-N-phenylaniline are diverse, with the specific course of a reaction being highly dependent on the reagents, catalysts, and conditions employed. Two of the most significant reaction types for this class of compounds are nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

In the context of electrophilic aromatic substitution , the reaction is understood to proceed through a well-established two-step mechanism. The initial step involves the formation of a π-complex, where the electrophile is weakly associated with the π-system of the aromatic ring. This is followed by the formation of a σ-complex, also known as an arenium ion, which is a key intermediate. The formation of this σ-complex is generally the rate-determining step of the reaction.

For transition metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, the catalytic cycle typically initiates with the oxidative addition of the aryl iodide to a low-valent transition metal complex (e.g., Pd(0)). This step forms a Pd(II) intermediate. Subsequent steps involve coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the active Pd(0) catalyst. The specific intermediates can vary depending on the ligand and additives used. For instance, with N-heterocyclic carbene (NHC) ligands, the formation of various catalytic centers, including palladium complexes, clusters, and nanoparticles, has been observed, suggesting the potential for both homogeneous and heterogeneous catalytic pathways to operate concurrently.

Table 1: Proposed Intermediates in Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction Type | Key Intermediate(s) | Description |

| Buchwald-Hartwig Amination | Aryl-Pd(II)-Amido Complex | Formed after oxidative addition of the aryl iodide and coordination and deprotonation of the amine. Precedes reductive elimination. |

| Suzuki Coupling | Aryl-Pd(II)-Alkoxide/Hydroxide Complex | Generated from the reaction of the Aryl-Pd(II)-Halide complex with the base. Facilitates transmetalation with the boronic acid derivative. |

| Heck Reaction | Aryl-Pd(II)-Olefin Complex | Formed by the coordination of the olefin to the Aryl-Pd(II) species. Undergoes migratory insertion. |

This table presents generalized intermediates for palladium-catalyzed cross-coupling reactions of aryl iodides, which are expected to be relevant for this compound.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide valuable insights into the factors that control the rate of reactions involving this compound. For nucleophilic aromatic substitution (SNAr) reactions, the presence of the N-methyl group is expected to have a significant impact on the reaction rate. Compared to its primary amine analogue, 2-iodo-N-phenylaniline, the steric hindrance introduced by the methyl group can substantially decrease the rate of nucleophilic attack.

Table 2: Factors Influencing Reaction Rates in Cross-Coupling Reactions

| Factor | Influence on Reaction Rate | Mechanistic Rationale |

| Ligand Steric Bulk | Can either increase or decrease the rate. | Bulky ligands can promote reductive elimination but may hinder oxidative addition or substrate coordination. |

| Ligand Electron-Donating Ability | Generally increases the rate of oxidative addition. | Electron-rich ligands make the metal center more nucleophilic and reactive towards the aryl iodide. |

| Base Strength | A stronger base can accelerate reactions where deprotonation is rate-limiting. | Facilitates the formation of the active nucleophile or the regeneration of the catalyst. |

| Temperature | Increases the reaction rate. | Provides the necessary activation energy for the rate-determining step. |

This table outlines general trends for palladium-catalyzed cross-coupling reactions of aryl iodides, which are applicable to this compound.

Role of Catalysts, Ligands, and Additives in Directing Selectivity and Efficiency

The choice of catalyst, ligand, and any additives is paramount in controlling the outcome of reactions with this compound. In palladium-catalyzed cross-coupling reactions, the ligand plays a multifaceted role. It stabilizes the palladium center, influences its reactivity, and can control the selectivity of the reaction. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as those of the Buchwald and Hartwig type, are often highly effective in promoting the desired C-N or C-C bond formation. The steric bulk of these ligands can facilitate the reductive elimination step, which is often crucial for achieving high turnover numbers.

Additives can also play a critical role. In some cases, soluble organic bases are used to create a homogeneous reaction mixture, which can be advantageous for both batch and flow chemistry applications. The choice of base can also influence the catalyst's stability and activity.

Table 3: Common Ligand Classes and Their Role in Palladium-Catalyzed Cross-Coupling

| Ligand Class | Example(s) | Key Role(s) |

| Monodentate Phosphines | Tri-tert-butylphosphine, SPhos, XPhos | Provide a balance of steric bulk and electron-donating properties to promote efficient oxidative addition and reductive elimination. |

| Bidentate Phosphines | Xantphos, DPEPhos | The bite angle of these ligands can influence the geometry of the palladium complex and affect the rate and selectivity of the reaction. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable complexes with palladium, often leading to highly active and robust catalysts. |

This table summarizes common ligand classes used in palladium-catalyzed cross-coupling reactions of aryl halides, including this compound.

Single-Electron Transfer (SET) Mechanisms in Aryl Iodide Reactivity

While many reactions of aryl iodides are explained by two-electron processes (e.g., oxidative addition/reductive elimination), the involvement of single-electron transfer (SET) mechanisms has also been proposed and, in some cases, demonstrated. An SET mechanism involves the transfer of a single electron from a donor to an acceptor, leading to the formation of radical intermediates.

In the context of reactions involving this compound, an SET pathway could be initiated by a sufficiently electron-rich species, such as a low-valent metal complex or a potent organic electron donor. The transfer of an electron to the aryl iodide would generate an aryl iodide radical anion, which could then fragment to produce an aryl radical and an iodide anion. This aryl radical could then participate in subsequent bond-forming steps. While direct evidence for SET mechanisms in reactions of this compound is not extensively documented, it remains a plausible pathway, particularly under conditions that favor radical formation, such as photochemical activation or the use of strongly reducing catalysts.

Computational and Theoretical Studies on 2 Iodo N Methyl N Phenylaniline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 2-Iodo-N-methyl-N-phenylaniline, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

Detailed research findings from these analyses reveal the intricate electronic nature of the molecule. The nitrogen atom, being more electronegative, along with the iodine atom, significantly influences the electron density distribution across the aromatic rings. The lone pair of electrons on the nitrogen atom participates in resonance with the phenyl ring it is directly attached to, affecting its aromaticity and reactivity.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study donor-acceptor interactions within a molecule. In this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pair to the antibonding orbitals of the adjacent aromatic rings. This delocalization contributes to the stability of the molecule and influences the rotational barrier around the C-N bonds.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. For this compound, the HOMO is typically localized on the N-phenylaniline moiety, which is rich in electrons, while the LUMO is often distributed over the iodo-substituted phenyl ring, suggesting that it is the likely site for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule. |

Note: The values presented in this table are illustrative and based on typical results from DFT calculations on similar aromatic amines.

Prediction of Reactivity and Regioselectivity

Computational models are highly effective in predicting the reactivity of different sites within a molecule and the regioselectivity of its reactions. For this compound, these predictions are vital for understanding its behavior in synthetic transformations, such as cross-coupling reactions or intramolecular cyclizations.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the MEP of this compound, regions of negative potential (typically colored red or yellow) are located around the nitrogen and iodine atoms, indicating their nucleophilic character. Regions of positive potential (blue) are usually found around the hydrogen atoms. These maps are instrumental in predicting the sites for electrophilic and nucleophilic attack.

Fukui functions are another conceptual DFT tool used to identify the most reactive sites in a molecule. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can distinguish between sites susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations can pinpoint which of the aromatic carbon atoms is most likely to participate in a given reaction.

The regioselectivity of reactions, such as lithiation followed by electrophilic quench, can be rationalized by examining the stability of the possible intermediates. Computational modeling can calculate the energies of these intermediates, and the most stable intermediate typically corresponds to the major product observed experimentally.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the molecule's potential energy surface and its dynamic behavior.

Conformational analysis of this compound reveals the preferred spatial arrangement of the two phenyl rings and the N-methyl group. The molecule is not planar, and the two aromatic rings are twisted with respect to each other to minimize steric hindrance. The dihedral angle between the two phenyl rings is a critical parameter that influences the extent of electronic communication between them.

Molecular dynamics simulations provide a time-resolved picture of the molecule's motions. researchgate.net By simulating the trajectory of the atoms over time, MD can reveal the accessible conformations and the energy barriers between them. researchgate.net These simulations are particularly useful for understanding how the molecule behaves in solution and how it might interact with other molecules, such as catalysts or reactants. The flexibility of the C-N bonds and the rotation of the methyl group are important dynamic features that can be characterized through MD.

Table 2: Key Conformational Parameters of this compound

| Parameter | Description | Typical Value |

| C-N-C bond angle | The angle between the two aromatic rings and the nitrogen atom. | ~120° |

| Phenyl-N-Phenyl dihedral angle | The twist angle between the two phenyl rings. | 40-60° |

| N-C(methyl) bond length | The length of the bond between the nitrogen and methyl carbon. | ~1.47 Å |

Note: The values in this table are representative and can vary depending on the specific computational method and basis set used.

DFT Studies in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of complex organic reactions. researchgate.net For reactions involving this compound and its derivatives, DFT calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers.

One area where DFT has been particularly insightful is in the study of transition-metal-catalyzed cross-coupling reactions. For example, in a palladium-catalyzed intramolecular C-H amination to form carbazoles, DFT can be used to model the key steps of the catalytic cycle: oxidative addition, C-H activation/amination, and reductive elimination. These calculations can help to determine the rate-determining step of the reaction and to understand how the ligands on the metal center influence the reaction's efficiency and selectivity.

DFT studies can also shed light on the role of the iodine substituent in these reactions. The C-I bond is a common site for oxidative addition to a low-valent metal center. By modeling this process, researchers can gain insights into the factors that govern the reactivity of the C-I bond and how it competes with other potential reaction pathways.

Furthermore, DFT can be employed to investigate the mechanisms of other transformations, such as photochemical reactions or rearrangements. By calculating the energies of the ground and excited states, and by locating the relevant transition structures, a detailed, step-by-step understanding of the reaction mechanism can be achieved.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for the detailed molecular-level investigation of "2-Iodo-N-methyl-N-phenylaniline." Each technique offers unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "this compound," providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR spectroscopy, the N-methyl group is expected to present as a sharp singlet, typically observed in the chemical shift range of 2.2 to 2.6 ppm, a characteristic feature for N-methyl groups in aromatic amines. openstax.org The aromatic protons on the two phenyl rings will exhibit complex multiplets in the downfield region, generally between 6.5 and 8.0 ppm. The specific splitting patterns and chemical shifts are influenced by the electronic effects of the iodine substituent and the N-methyl-N-phenylamino group, as well as the through-space interactions between the two aromatic rings.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbon of the N-methyl group is anticipated to resonate in the range of 30-40 ppm. Carbons directly bonded to the nitrogen atom are deshielded and appear further downfield compared to other aromatic carbons. openstax.org For instance, in similar N-methylated anilines, these carbons can be shifted downfield by approximately 20 ppm relative to unsubstituted benzene (B151609). openstax.org The carbon atom bearing the iodine substituent (C-I) is expected to have a significantly lower chemical shift due to the heavy atom effect. Based on data for 2-iodoaniline, this signal could be anticipated in the region of 85-95 ppm. chemicalbook.com The remaining aromatic carbons will produce a series of signals in the typical aromatic region of 110-150 ppm.

A representative, though hypothetical, summary of the expected NMR data is presented below:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 3.3 (s, 3H) | ~40 |

| Aromatic-H (unsubstituted ring) | 7.2-7.5 (m, 5H) | 120-130 |

| Aromatic-H (iodo-substituted ring) | 6.8-7.9 (m, 4H) | 115-145 |

| C-I | - | ~90 |

| C-N (both rings) | - | 140-150 |

| C=O | - | - |

| NH | - | - |

Note: This table presents predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of "this compound." This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the calculation of its elemental composition.

The molecular formula of "this compound" is C₁₃H₁₂IN. The presence of a single nitrogen atom dictates, according to the nitrogen rule, that the compound will have an odd nominal molecular weight. openstax.org HRMS can confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The expected monoisotopic mass would be calculated with high precision, and the observation of this mass in the spectrum would confirm the molecular formula.

While detailed fragmentation patterns are specific to the conditions used, general fragmentation of N-phenylanilines in mass spectrometry involves cleavages at the C-N and N-aryl bonds. The molecular ion peak [M]⁺ would be prominent, and characteristic fragment ions corresponding to the loss of the iodine atom, the methyl group, or parts of the phenyl rings would also be observed.

Table 2: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂IN |

| Calculated Monoisotopic Mass | 309.0014 u |

| Ionization Mode | Electrospray (ESI) or Electron Impact (EI) |

| Expected Observation | [M+H]⁺ or [M]⁺ |

Note: The calculated mass is based on the most abundant isotopes of each element.

Infrared (IR) spectroscopy is employed to identify the functional groups present in "this compound" by detecting the vibrational frequencies of its chemical bonds. As a tertiary amine, the spectrum of this compound will notably lack the characteristic N-H stretching bands seen in primary and secondary amines. openstax.org

Key expected absorption bands include:

Aromatic C-H stretching: These vibrations typically appear as a group of peaks above 3000 cm⁻¹.

Aliphatic C-H stretching: The N-methyl group will exhibit C-H stretching absorptions in the range of 2800-3000 cm⁻¹. A specific peak for the N-methyl group in an aromatic amine may be observed around 2800 cm⁻¹. spectroscopyonline.com

C=C aromatic ring stretching: A series of sharp peaks between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the phenyl rings.

C-N stretching: The stretching vibration of the aromatic C-N bond is expected in the 1200-1350 cm⁻¹ region. libretexts.org

C-I stretching: The carbon-iodine bond vibration is found in the far-infrared region, typically between 500 and 600 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene rings will appear as strong absorptions in the fingerprint region (below 900 cm⁻¹), and their exact positions can give clues about the substitution patterns.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3050-3150 |

| Aliphatic C-H stretch (N-CH₃) | 2800-3000 |

| Aromatic C=C stretch | 1450-1600 |

| Aromatic C-N stretch | 1200-1350 |

| C-I stretch | 500-600 |

Note: This table presents predicted values based on established correlation charts and data for similar compounds.

Based on studies of similar iodo-substituted aniline (B41778) derivatives, it is expected that the phenyl rings would be planar. nih.govresearchgate.net The relative orientation of the two rings (the dihedral angle) would be a key structural parameter determined by this method. Intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules, could also be identified, providing insight into the crystal packing. The heavy iodine atom would be a strong scatterer of X-rays, facilitating the solution of the crystal structure.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for both the purification of "this compound" after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of the reaction that synthesizes "this compound" and for determining the purity of the final product. A common approach for the analysis of aniline derivatives involves reversed-phase HPLC. sigmaaldrich.comnih.gov

A typical HPLC setup would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sigmaaldrich.comnih.gov By running a gradient of the organic solvent, compounds of varying polarities can be effectively separated. The retention time of "this compound" would be characteristic under specific chromatographic conditions. A UV detector is commonly used for aniline derivatives, with the detection wavelength set to an absorbance maximum of the compound to ensure high sensitivity. nih.gov

By taking aliquots from a reaction mixture over time and analyzing them by HPLC, the consumption of reactants and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. For purity assessment, a single sharp peak at the expected retention time, with a high percentage of the total peak area, would indicate a high degree of purity.

Table 4: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are general parameters and would require optimization for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique in the synthesis of this compound, primarily for the identification and quantification of reaction byproducts. The synthesis of this diarylamine, often accomplished through cross-coupling reactions like the Buchwald-Hartwig amination or Ullmann condensation, can lead to the formation of various side products. Monitoring the reaction mixture with GC-MS allows researchers to optimize reaction conditions to favor the formation of the desired product while minimizing impurities. nih.govacs.orgnih.gov

The GC component separates the volatile and thermally stable compounds in the reaction mixture based on their boiling points and interactions with the stationary phase of the chromatographic column. Each separated component then enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a molecular fingerprint.

In the context of this compound synthesis, GC-MS is instrumental in identifying byproducts arising from several common side reactions:

Homocoupling: The reaction of two molecules of the aryl halide or two molecules of the amine with each other. For instance, the homocoupling of the aryl iodide precursor would lead to the formation of a biaryl compound. organic-chemistry.org

Dehalogenation: The removal of the iodine atom from the starting material, 2-iodo-N-methylaniline, without the desired C-N bond formation. This results in the formation of N-methylaniline.

Competing Reactions: Depending on the specific precursors and catalysts used, other undesired reactions can occur. For instance, if the reaction temperature is not carefully controlled, it can lead to a complex mixture of byproducts that are difficult to remove. nih.gov

The identification of these byproducts is crucial for developing effective purification strategies and for understanding the reaction mechanism in greater detail. By analyzing the GC-MS data, chemists can adjust parameters such as catalyst type, ligand, base, solvent, and temperature to suppress the formation of these unwanted compounds. acs.orgarkat-usa.org

Detailed Research Findings

While specific, detailed GC-MS analyses of byproducts from the synthesis of this compound are not extensively published, data from analogous Buchwald-Hartwig and Ullmann reactions provide insight into the expected byproducts. For example, studies on the amination of various aryl halides consistently report the presence of dehalogenated and homocoupled products. The analysis of the crude reaction mixture by GC-MS is a standard procedure to assess the conversion of starting materials and the formation of the main product and any impurities. nih.govnih.gov

The following interactive data table outlines potential byproducts in the synthesis of this compound and their hypothetical GC-MS data, based on known side reactions in similar synthetic routes.

| Byproduct Name | Potential Origin | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |

| N-methylaniline | Dehalogenation of 2-iodo-N-methylaniline | 107 | Loss of methyl group (-15), fragmentation of the aromatic ring |

| N,N'-dimethyl-N,N'-diphenylhydrazine | Oxidative coupling of N-methylaniline | 212 | Cleavage of the N-N bond, fragments corresponding to the N-methyl-N-phenylamino moiety |

| 2,2'-bis(N-methyl-N-phenylamino)biphenyl | Homocoupling of this compound | 364 | Molecular ion peak, fragments from cleavage of the biphenyl (B1667301) bond and within the amino side chains |

| N-phenylaniline (Diphenylamine) | Demethylation of product or byproduct | 169 | Stable molecular ion, fragmentation of the phenyl rings |

This table is a representative example and the actual byproducts and their fragmentation patterns would need to be confirmed through detailed experimental analysis of the reaction mixture.

Future Research Directions and Emerging Paradigms for 2 Iodo N Methyl N Phenylaniline

Development of Sustainable Synthetic Routes and Green Chemistry Applications

Traditional methods for synthesizing N-arylamines, such as the Ullmann condensation and the Buchwald-Hartwig amination, often rely on harsh conditions, stoichiometric copper, or expensive palladium catalysts, and high-boiling polar solvents. acs.orgwjpmr.com The development of sustainable alternatives is a key focus of modern chemistry. Future research on 2-Iodo-N-methyl-N-phenylaniline will likely prioritize the adoption of green chemistry principles to mitigate environmental impact and improve process efficiency.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS). rsc.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing thermal decomposition and side reactions. rsc.orgnih.gov For the synthesis of N-arylamines, microwave-assisted protocols have been developed that operate under solvent-free conditions, using solid supports like basic alumina (B75360) to facilitate the reaction. rsc.orgrsc.org This approach eliminates the need for volatile organic solvents, aligning with the core tenets of green chemistry.

Another area of development is the design of more environmentally benign and recyclable catalytic systems for C-N coupling reactions. researchgate.net Research into heterogeneous catalysts, such as copper nanoparticles supported on porous organic polymers, offers a pathway to catalysts that can be easily recovered and reused, reducing waste and cost. researchgate.net Applying such systems to the synthesis of this compound could offer a significant improvement over classical homogeneous methods. Furthermore, the use of water as a reaction medium for Ullmann-type couplings is an increasingly viable green alternative, with specialized ligands enabling efficient C-N bond formation in aqueous media. nih.govresearchgate.net

| Parameter | Traditional Synthetic Routes (e.g., Classical Ullmann) | Green Chemistry Approaches |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |

| Solvents | High-boiling, polar aprotic solvents (DMF, NMP, Nitrobenzene) | Water, ethanol, or solvent-free conditions researchgate.netresearchgate.net |

| Catalyst | Stoichiometric or high-loading copper powder | Recyclable heterogeneous catalysts (e.g., CuNPs), low-loading homogeneous catalysts researchgate.net |

| Reaction Time | Often several hours to days acs.org | Minutes to a few hours rsc.orgnih.gov |

| Workup | Tedious aqueous workup, solvent extraction | Simplified purification, potential for direct isolation |

| Key Advantage | Well-established and understood | Reduced waste, energy efficiency, improved safety rsc.org |

This table provides an interactive comparison of traditional versus green synthetic approaches potentially applicable to the synthesis of this compound.

Exploration of Novel Catalytic Applications (e.g., Photocatalysis, Electrosynthesis)

Beyond its synthesis, this compound holds potential as a valuable reactant in novel catalytic transformations. The presence of an aryl iodide moiety is particularly significant, as the carbon-iodine bond is susceptible to cleavage under various conditions, making it an excellent handle for cross-coupling reactions. Emerging fields such as photocatalysis and electrosynthesis offer mild and highly selective alternatives to traditional thermal methods for activating such bonds.

Visible-light photocatalysis utilizes light energy to drive chemical reactions, often at room temperature. rsc.org Aryl iodides are excellent substrates in photoredox catalysis because the C-I bond can undergo homolytic cleavage upon photoexcitation or after interacting with an excited photocatalyst, generating a highly reactive aryl radical. researchgate.net This aryl radical can then engage in a variety of bond-forming events. Future research could explore the use of this compound in photocatalytic C-N, C-C, or C-heteroatom coupling reactions, potentially providing access to a new range of complex aniline (B41778) derivatives under exceptionally mild conditions. nih.govacs.org

Electrosynthesis, which uses electric current as a traceless reagent to drive oxidation or reduction, represents another frontier. chemrxiv.org The electrochemical synthesis of diaryliodonium salts from aryl iodides has been demonstrated as a sustainable alternative to methods requiring chemical oxidants. researchgate.netnih.gov this compound could serve as a precursor in the electrosynthesis of novel diaryliodonium salts, which are powerful arylation reagents in their own right. Moreover, electrochemical C-N cross-coupling reactions are being developed as a powerful method for library synthesis, suggesting that this compound could be a valuable building block in electro-organic chemistry. chemrxiv.orguq.edu.au

| Method | Energy Source | Activation Mechanism | Potential Application for this compound |

| Photocatalysis | Visible Light | Photoinduced C-I bond homolysis to form an aryl radical. researchgate.net | Substrate for light-driven C-N or C-C cross-coupling reactions. rsc.orgacs.org |

| Electrosynthesis | Electric Current | Anodic oxidation of the aryl iodide to a radical cation or direct electron transfer. | Precursor for diaryliodonium salts; substrate in electrochemical C-N coupling. chemrxiv.orgnih.gov |

This interactive table outlines emerging catalytic methods where this compound could be utilized as a key reactant.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling hazardous reagents, and straightforward scalability. rsc.orgrsc.org The synthesis of N-arylamines via Buchwald-Hartwig amination has been successfully adapted to continuous flow platforms, demonstrating the feasibility of integrating complex organometallic catalysis into these systems. acs.orgchemrxiv.orgresearchgate.net

Future work could focus on developing a continuous flow process for the synthesis of this compound itself. Such a system would allow for precise control over reaction temperature and residence time, potentially maximizing yield and minimizing the formation of impurities. A significant challenge in adapting many cross-coupling reactions to flow chemistry is the formation of insoluble salt byproducts that can clog the reactor channels. chemrxiv.org Research into homogeneous systems using soluble organic bases or advanced reactor designs will be critical for robust implementation. acs.orgchemrxiv.org

Beyond its synthesis, the use of this compound as a building block can be integrated into automated synthesis platforms. These systems combine robotics with flow or batch reactors to perform multi-step synthetic sequences and generate libraries of compounds with minimal manual intervention. synplechem.comresearchgate.net By incorporating this compound into an automated workflow, researchers could rapidly explore its reactivity and generate a diverse set of derivatized analogs for screening in drug discovery or materials science. chemrxiv.orguq.edu.au

Design and Synthesis of Derivatized Analogs with Tuned Reactivity Profiles

The core structure of this compound serves as a scaffold that can be systematically modified to fine-tune its chemical and physical properties. The design and synthesis of derivatized analogs are a cornerstone of modern medicinal chemistry and materials science, where structure-activity relationships (SAR) are explored to optimize function. nih.gov

By introducing various substituents onto either of the phenyl rings, the electronic and steric properties of the molecule can be precisely controlled. For example, installing electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) would modulate the electron density of the aromatic systems and the nucleophilicity of the nitrogen atom. This, in turn, would alter the reactivity of the aryl iodide in cross-coupling reactions and influence the coordination properties of the aniline nitrogen. princeton.edu Such modifications are crucial for creating libraries of compounds for high-throughput screening or for developing ligands with tailored affinities for metal catalysts. nih.govacs.org The synthesis of highly functionalized diarylamines is an active area of research, with applications ranging from anticancer agents to advanced materials. nih.govresearchgate.net The iodo-substituent on this compound provides a convenient and reactive site for late-stage functionalization, allowing for the introduction of further diversity into the molecular structure. chemrxiv.org

| Position of Substitution | Type of Substituent | Predicted Effect on Reactivity | Potential Application |

| para-position of N-phenyl ring | Electron-Donating Group (e.g., -OCH₃) | Increases nucleophilicity of the nitrogen atom. | Enhanced reactivity as a nucleophile. |

| para-position of iodo-phenyl ring | Electron-Withdrawing Group (e.g., -CN) | Increases electrophilicity of the C-I bond, facilitating oxidative addition. | Improved substrate for Pd-catalyzed cross-coupling reactions. princeton.edu |